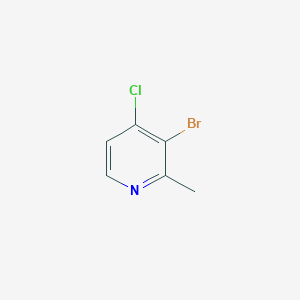
3-Bromo-4-chloro-2-méthylpyridine
Vue d'ensemble
Description
3-Bromo-4-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is used as a building block in various chemical reactions .
Synthesis Analysis
3-Bromo-4-chloro-2-methylpyridine can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . Another method involves the addition of bromine, followed by the addition of a sodium nitrite solution, and then adjusting the pH of the solution with a sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-chloro-2-methylpyridine consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 3rd, 4th, and 2nd positions respectively . The exact mass of the molecule is 204.929382 .Chemical Reactions Analysis
3-Bromo-4-chloro-2-methylpyridine can participate in various chemical reactions. For example, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical and Chemical Properties Analysis
3-Bromo-4-chloro-2-methylpyridine has a molecular weight of 206.47 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 219.9±35.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthèse Organique
Ce composé peut servir de bloc de construction en synthèse organique. Sa structure de pyridine halogénée en fait un intermédiaire polyvalent pour la construction de molécules plus complexes, en particulier dans la synthèse de divers ligands organiques azotés contenant des unités pyridine .
Recherche Pharmaceutique
En recherche pharmaceutique, 3-Bromo-4-chloro-2-méthylpyridine peut être utilisé pour développer de nouveaux médicaments. Il pourrait être un précurseur d'inhibiteurs puissants de la phosphodiestérase de type 4 (PDE4) , qui ont des applications dans le traitement de maladies inflammatoires comme l'asthme et la BPCO.
Synthèse de Ligands
Il peut être utilisé pour préparer des ligands du site benzodiazépine portant une partie pyridone tricyclique pour les récepteurs GABA A humains , qui sont importants dans la recherche en neurosciences.
Catalyse
La structure du composé est propice à la méthodologie de la catalyse par les métaux de transition, qui est essentielle dans de nombreux procédés chimiques industriels .
Chimie Analytique
Enfin, il peut trouver une utilisation comme étalon ou réactif dans des applications de chimie analytique, aidant à l'identification ou à la quantification de substances.
Chaque application exploite la structure chimique unique de la this compound pour remplir des rôles spécifiques dans la recherche scientifique et l'industrie. Les groupes bromo et chloro du composé, liés au cycle pyridine, offrent des sites réactifs pour des modifications chimiques supplémentaires, ce qui en fait un outil précieux pour les chimistes et les chercheurs.
Safety and Hazards
3-Bromo-4-chloro-2-methylpyridine is classified as a dangerous substance. It can cause eye irritation, skin irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
3-Bromo-4-chloro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It may be used as a building block in the preparation of various compounds, suggesting its potential for future applications in chemical synthesis .
Mécanisme D'action
Target of Action
3-Bromo-4-chloro-2-methylpyridine is primarily targeted towards the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, through a process known as transmetalation . This process involves the transfer of the compound from boron to palladium . The hydroxyl-containing moieties at the imidazole C 2 -position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromo-4-chloro-2-methylpyridine is the p38α MAP kinase pathway . This pathway is involved in the modulation of various cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .
Result of Action
The action of 3-Bromo-4-chloro-2-methylpyridine results in the inhibition of the p38α MAP kinase . This inhibition can modulate various cellular processes and has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . Other studies suggest an important role of p38α MAP kinase in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
Analyse Biochimique
Biochemical Properties
3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.
Cellular Effects
The effects of 3-Bromo-4-chloro-2-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, 3-Bromo-4-chloro-2-methylpyridine has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.
Molecular Mechanism
At the molecular level, 3-Bromo-4-chloro-2-methylpyridine exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4-chloro-2-methylpyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Bromo-4-chloro-2-methylpyridine remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of 3-Bromo-4-chloro-2-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
3-Bromo-4-chloro-2-methylpyridine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.
Transport and Distribution
Within cells and tissues, 3-Bromo-4-chloro-2-methylpyridine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Bromo-4-chloro-2-methylpyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.
Propriétés
IUPAC Name |
3-bromo-4-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOLARAAJFTTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


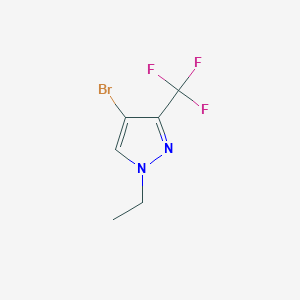
![5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid](/img/structure/B1522474.png)
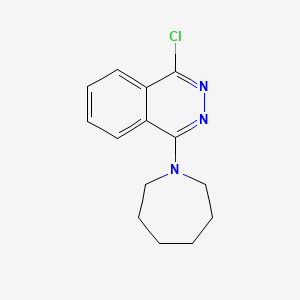
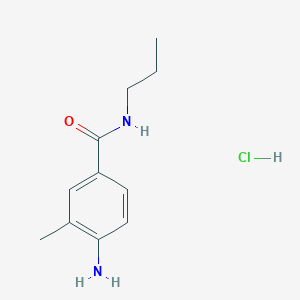
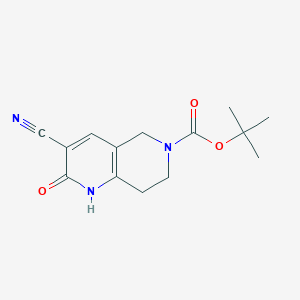
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
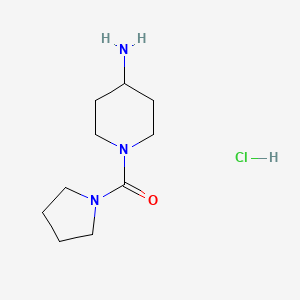
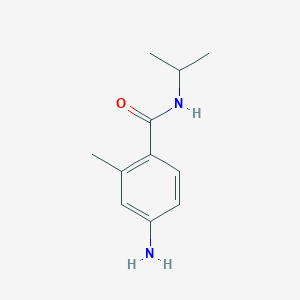
![Ethyl 2-[(4-chlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B1522488.png)
![3-{[1-(4-Bromophenyl)-1-oxopropan-2-yl]carbamoyl}propanoic acid](/img/structure/B1522490.png)
![2-[(1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B1522491.png)
![1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B1522492.png)

![2,2,2-trifluoroethyl N-[2-(2-methylpiperidin-1-yl)ethyl]carbamate](/img/structure/B1522494.png)
